4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone
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Overview
Description
4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the imidazole derivative under basic conditions.
Formation of the Sulfone Moiety: The sulfone group can be introduced by oxidizing a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone moiety can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide or thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Fluorobenzyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide).
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: As a probe to study the interactions of imidazole derivatives with biological macromolecules.
Materials Science: As a building block for the synthesis of advanced materials with unique electronic or optical properties.
Agrochemicals: As a potential pesticide or herbicide due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The sulfone moiety can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: A similar imidazole derivative with phenyl groups instead of isobutyl groups.
4,5-dimethyl-1H-imidazole: A simpler imidazole derivative with methyl groups instead of isobutyl groups.
4-fluorobenzyl sulfide: A compound with a similar fluorobenzyl group but with a sulfide instead of a sulfone moiety.
Uniqueness
4,5-diisobutyl-1-methyl-1H-imidazol-2-yl 4-fluorobenzyl sulfone is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the fluorobenzyl and sulfone groups enhances its reactivity and stability, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]-1-methyl-4,5-bis(2-methylpropyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2S/c1-13(2)10-17-18(11-14(3)4)22(5)19(21-17)25(23,24)12-15-6-8-16(20)9-7-15/h6-9,13-14H,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURSGPXXEGKZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N(C(=N1)S(=O)(=O)CC2=CC=C(C=C2)F)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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